3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
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Overview
Description
3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that features a unique combination of adamantane, pyrano, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-amino-1-adamantanol in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the desired pyrano[2,3-C]pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include quinone derivatives, amines, amides, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its structural rigidity and functional groups make it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Adamantan-1-YL)-1-alkyl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones
- 1-(3-Isoselenocyanatopropyl)adamantane
- Pyrazoloquinolines
Uniqueness
What sets 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile apart from similar compounds is its combination of adamantane and pyrano[2,3-C]pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H26N4O3/c1-30-18-7-15(2-3-17(18)29)19-16(11-25)22(26)31-23-20(19)21(27-28-23)24-8-12-4-13(9-24)6-14(5-12)10-24/h2-3,7,12-14,19,29H,4-6,8-10,26H2,1H3,(H,27,28) |
InChI Key |
OFLNBFLGCGPBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C45CC6CC(C4)CC(C6)C5)N)C#N)O |
Origin of Product |
United States |
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